molecular formula C5H8N2O2 B6618713 (5-methoxy-1,3-oxazol-2-yl)methanamine CAS No. 1783400-20-3

(5-methoxy-1,3-oxazol-2-yl)methanamine

Cat. No.: B6618713
CAS No.: 1783400-20-3
M. Wt: 128.13 g/mol
InChI Key: DHODEGXCIINYFQ-UHFFFAOYSA-N
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Description

(5-methoxy-1,3-oxazol-2-yl)methanamine is a chemical compound with the molecular formula C5H8N2O2. It is a derivative of oxazole, a heterocyclic aromatic organic compound containing one oxygen atom and two nitrogen atoms. This compound is commonly used in the pharmaceutical industry as a building block for the synthesis of various drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methoxy-1,3-oxazol-2-yl)methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methoxyisoxazole with formaldehyde and ammonia, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(5-methoxy-1,3-oxazol-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other chemical compounds .

Scientific Research Applications

(5-methoxy-1,3-oxazol-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of various drugs, including antibiotics and anti-inflammatory agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (5-methoxy-1,3-oxazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-methoxy-1,3-oxazol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specific pharmaceuticals and in research applications where precise molecular interactions are required .

Properties

IUPAC Name

(5-methoxy-1,3-oxazol-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-8-5-3-7-4(2-6)9-5/h3H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHODEGXCIINYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(O1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783400-20-3
Record name 1-(5-methoxy-1,3-oxazol-2-yl)methanamine
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